Chlorodibromomethane

Catalog No.
S599108
CAS No.
124-48-1
M.F
CHBr2Cl
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodibromomethane

CAS Number

124-48-1

Product Name

Chlorodibromomethane

IUPAC Name

dibromo(chloro)methane

Molecular Formula

CHBr2Cl

Molecular Weight

208.28 g/mol

InChI

InChI=1S/CHBr2Cl/c2-1(3)4/h1H

InChI Key

GATVIKZLVQHOMN-UHFFFAOYSA-N

SMILES

C(Cl)(Br)Br

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
> 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol
Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone
Miscible in organic solvents.
In water, 2.70X10+3 mg/L at 20 °C

Synonyms

Chlorodibromomethane; Dibromomonochloromethane; Monochlorodibromomethane;

Canonical SMILES

C(Cl)(Br)Br

Historical Usage:

Environmental Studies:

  • Dibromochloromethane is one of the disinfection byproducts (DBPs) formed during the chlorination process used in water treatment. Researchers use it as a marker for the presence of DBPs in environmental samples, aiding in the assessment of water quality and potential health risks associated with DBP exposure .

Toxicological Research:

  • Due to its past industrial use and presence as a DBP, dibromochloromethane is also employed in toxicological studies to investigate its potential health effects on various organisms. Researchers use it to understand its mechanisms of toxicity, potential for carcinogenicity, and overall impact on human and environmental health .

Chemical and Environmental Fate Research:

  • Dibromochloromethane undergoes various chemical and biological transformations in the environment. Scientists utilize it to study these processes, such as its degradation pathways, interaction with other chemicals, and overall environmental fate .

Chlorodibromomethane is a colorless to pale-yellow liquid with a sweet odor. Its molecular formula is CHBr₂Cl, and it has a molecular weight of approximately 208.29 g/mol. The compound is classified as a trihalomethane and is primarily produced during the chlorination of drinking water when chlorine reacts with naturally occurring organic matter containing bromide ions . It has a boiling point of 119-120°C and a melting point of around -20°C .

DBCM is classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC). Studies have shown an association between chronic exposure to DBCM in drinking water and an increased risk of certain cancers, particularly liver and rectal cancers.

Other Safety Concerns

  • DBCM is a suspected neurotoxin and may cause adverse effects on the nervous system with prolonged exposure.
  • It can irritate the skin and eyes upon contact.
  • DBCM is not flammable but decomposes at high temperatures to form toxic fumes [].

Safety Precautions

  • DBCM should be handled with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid inhalation and skin contact.
  • Dispose of waste according to appropriate regulations.
. One common method involves the reaction of dibromochloroacetone with sodium hydroxide, followed by drying and distillation . Additionally, it can be produced by the reaction of chloroform and bromoform in the presence of triethylbenzylammonium chloride and sodium hydroxide .

In terms of reactivity, chlorodibromomethane is known to be hydrolyzed slowly in neutral conditions, with a hydrolysis constant at 25°C of 2.88 x 10⁻⁸ per hour . It is insoluble in water and may react with strong bases or oxidizing agents .

Research indicates that chlorodibromomethane exhibits mutagenic properties. It has been shown to induce DNA damage and mutations in bacterial systems. In fungi, it has been linked to gene conversion and aneuploidy but does not induce mutations directly . Exposure to this compound can cause irritation to the skin, eyes, and respiratory tract, along with more severe effects such as liver and kidney damage upon prolonged exposure .

The synthesis of chlorodibromomethane can be achieved through various methods:

  • Dibromochloroacetone Reaction: This involves treating dibromochloroacetone with sodium hydroxide.
  • Chloroform and Bromoform Reaction: A mixture of chloroform and bromoform reacts with triethylbenzylammonium chloride in the presence of sodium hydroxide.
  • Environmental Formation: The compound is also formed naturally when chlorine interacts with organic materials in water sources .

Chlorodibromomethane has several applications:

  • Chemical Intermediate: Used in the manufacture of fire extinguishing agents, aerosol propellants, refrigerants, and pesticides .
  • Laboratory Reagent: Primarily utilized in research settings for various chemical analyses.
  • Environmental Monitoring: Detected as a contaminant in chlorinated drinking water systems due to its formation during disinfection processes .

Studies have shown that chlorodibromomethane can interact negatively with biological systems. For example, it can cause significant irritation upon exposure and has been linked to potential long-term health risks such as carcinogenic effects . Its presence in drinking water raises concerns about public health due to its mutagenic properties.

Chlorodibromomethane shares similarities with other halogenated compounds. Here are some comparable substances:

Compound NameMolecular FormulaKey Characteristics
BromoformCHBr₃Heavier than water; used as a solvent
DibromochloromethaneCHBr₂ClSimilar structure; found in drinking water
ChlorobromomethaneCHBrCl₂Used as a refrigerant; less toxic
BromodichloromethaneCHBrCl₂Used as an intermediate; more reactive

Uniqueness of Chlorodibromomethane

Chlorodibromomethane is unique due to its specific combination of chlorine and bromine atoms which influences its reactivity and biological effects. Unlike bromoform, which is fully brominated, or dibromochloromethane which has one less bromine atom, chlorodibromomethane's structure allows it to participate distinctly in

Physical Description

Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point.

Color/Form

Colorless to pale yellow liquid
Clear, colorless, heavy liquid

XLogP3

2.6

Boiling Point

246 to 248 °F at 748 mm Hg (NTP, 1992)
120.0 °C
121.3 - 121.8 °C; also reported as 123-125 °C

Flash Point

greater than 200 °F (NTP, 1992)

Density

2.451 at 68 °F (NTP, 1992)
Specific Gravity = 2.38

LogP

2.16 (LogP)
log Kow = 2.16

Melting Point

-8 °F (NTP, 1992)
-20.0 °C
-20 °C

UNII

3T4AJR1H24

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (35.71%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

45.7 mm Hg at 63 °F ; 54.9 mm Hg at 75° F (NTP, 1992)
5.54 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

124-48-1

Wikipedia

Chlorodibromomethane

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Methane, dibromochloro-: ACTIVE
Trihalomethane contaminant found in chlorinated water.

Analytic Laboratory Methods

DETERMINATION OF CHLORODIBROMOMETHANE IN WATER BY GLASS CAPILLARY GAS CHROMATOGRAPHY AND ELECTRON CAPTURE DETECTION.
SEVERAL METHODS WERE PUBLISHED FOR ANALYSIS OF VOLATILE ORGANOHALIDES IN WATER BY LIQ-LIQ EXTRACTION. THESE METHODS ARE COMPARED TO ONE ANOTHER & TO THE PURGE-&-TRAP METHOD WITH REGARD TO QUALITATIVE & QUANTITATIVE ACCURACY. /ORGANOHALIDES/
AN ATMOSPHERIC PRESSURE HELIUM MICROWAVE EMISSION DETECTION SYSTEM FOR GAS CHROMATOGRAPHY WAS EVALUATED FOR ANALYSIS OF TRIHALOMETHANES IN DRINKING WATER. THE DETECTION LIMITS FOR THE TRIHALOMETHANES AND OTHER PURGABLE ORGANOHALIDES ARE BELOW 1 PPB. /TRIHALOMETHANES/
Determination of halocarbons in drinking water by gas chromatography mass spectrometry using negative ion chemical ionization. /Halocarbons/
For more Analytic Laboratory Methods (Complete) data for CHLORODIBROMOMETHANE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

CHLORODIBROMOMETHANE WAS DETERMINED IN HUMAN TISSUES BY GAS CHROMATOGRAPHY (OV-101 CAPILLARY WITH TEMP PROGRAMMING AND ELECTRON CAPTURE DETECTION). MEAN RECOVERIES WERE 87%, AND LIMITS OF DETECTION WERE IN THE NG/KG RANGE.
GAS CHROMATOGRAPHY-MASS SPECTROMETRY-COMPUTER ANALYSIS WAS USED TO DETERMINE LEVELS OF VOLATILE HALOGENATED HYDROCARBONS INCL BROMODICHLOROMETHANE IN BREATH, BLOOD & URINE OF THE POPULATION OF OLD LOVE CANAL AREA, NIAGARA, NY.
A method is presented for the analysis of bromodichloromethane, and chlorodibromomethane. Blood samples are warmed and an inert gas is passed through the sample to extract the volatile halocarbons. Tissue samples are macerated in water, then treated the same as for blood samples. A Tenax gas chromatography cartridge is used to trap the vapors which are then recovered by thermal desorption and analyzed on gas chromatography /mass spectrometry. Caution should be exercised in handling the volatile components due to their suspected and proven carcinogenicity. The limits of detection of this method are approximately 3 nanograms/milliliter for a 10 milliliter blood sample and 6 nanograms/gram for 5 gram tissue samples.
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium sulfate and analyzed using thermal desorption of volatiles into a gas chromatography /mass spectrometer. Halocarbons for which the method is suitable include bromodichloromethane, and chlorodibromomethane.

Interactions

Acetone potentiates the responses /hepatotoxicity/ to ... chlorodibromomethane. ... Chlordecone (Kepone) ... exhibits remarkable potentiating properties /hepatotoxicity/ with ... chlorodibromomethane ...

Dates

Modify: 2023-08-15

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